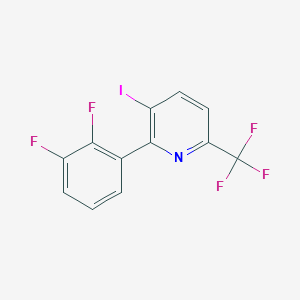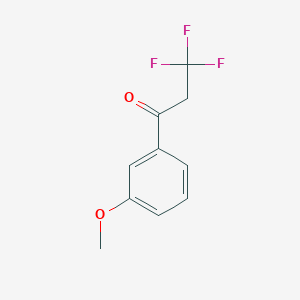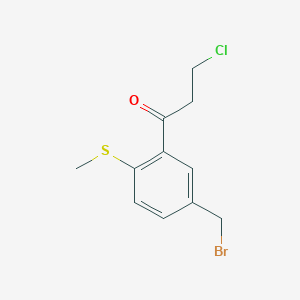
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone functional groups
Méthodes De Préparation
The synthesis of 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common synthetic route includes the bromination of a methylthio-substituted phenyl compound, followed by chlorination and subsequent reaction with a propanone derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Addition Reactions: The chloropropanone moiety can participate in addition reactions with various nucleophiles.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor to drug candidates.
Material Science: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one can be compared with similar compounds such as:
1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-1-one: This compound has a similar structure but differs in the position of the bromomethyl and methylthio groups.
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one: This compound has a similar structure but differs in the position of the chloropropanone group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to different reactivity and applications compared to its analogs.
Propriétés
Formule moléculaire |
C11H12BrClOS |
|---|---|
Poids moléculaire |
307.63 g/mol |
Nom IUPAC |
1-[5-(bromomethyl)-2-methylsulfanylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H12BrClOS/c1-15-11-3-2-8(7-12)6-9(11)10(14)4-5-13/h2-3,6H,4-5,7H2,1H3 |
Clé InChI |
BTGSJTOXXOEFLO-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=C(C=C1)CBr)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14038574.png)
![(S)-(5-Methyl-5-azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B14038577.png)
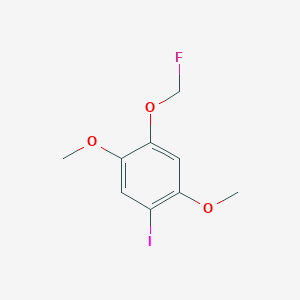
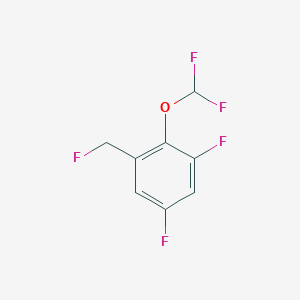
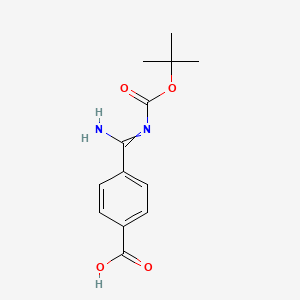



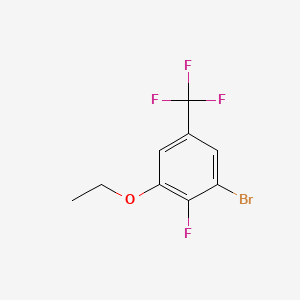
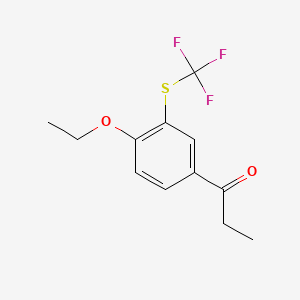
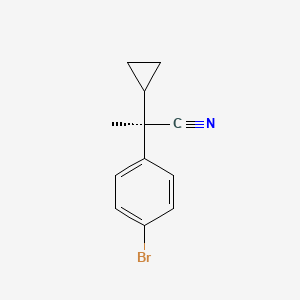
![3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14038637.png)
